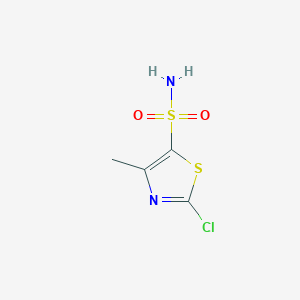

2-Chloro-4-methylthiazole-5-sulfonamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJSIXFBKIFPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477437 | |

| Record name | 2-Chloro-4-methylthiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348086-67-9 | |

| Record name | 2-Chloro-4-methylthiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-methyl-1,3-thiazole-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of 2-Chloro-4-methylthiazole-5-sulfonamide

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide navigates the scientific journey of 2-Chloro-4-methylthiazole-5-sulfonamide, a key heterocyclic intermediate. We will explore its historical context within the broader landscape of sulfonamide discovery, its likely synthetic origins, and its pivotal role in the development of modern therapeutics and agrochemicals.

Introduction: The Legacy of Sulfonamides and the Rise of Heterocyclic Scaffolds

The story of this compound is intrinsically linked to the groundbreaking discovery of sulfonamide drugs in the 1930s. The unearthing of Prontosil's antibacterial properties and its subsequent metabolic activation to sulfanilamide heralded a new era in medicine, establishing the sulfonamide functional group as a critical pharmacophore.[1][2] This discovery triggered a cascade of research into related structures, with scientists manipulating the core scaffold to enhance potency, broaden the spectrum of activity, and mitigate toxicity.

A pivotal advancement in this field was the incorporation of heterocyclic rings into the sulfonamide structure. This strategic modification allowed for a finer tuning of the molecule's physicochemical properties, such as solubility and target affinity. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, proved to be a particularly fruitful addition, enhancing the pharmacological profile of these compounds.[3] It is within this rich historical and scientific context that this compound emerged as a valuable building block.

Physicochemical Properties and Identification

A comprehensive understanding of a molecule's physical and chemical characteristics is fundamental to its application in research and development. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 348086-67-9 | [4] |

| Molecular Formula | C4H5ClN2O2S2 | [4] |

| Molecular Weight | 212.68 g/mol | [4] |

| Appearance | Pale yellow solid | [4] |

| Purity | ≥ 95% (HPLC) | [4] |

| Storage Conditions | 0-8 °C | [4] |

The Synthetic Pathway: A Rational Approach to a Key Intermediate

While a singular, seminal publication detailing the initial synthesis of this compound is not readily apparent in the historical literature, its synthesis can be logically deduced from established methodologies for creating substituted thiazole sulfonamides. A plausible and efficient synthetic route would likely commence with 2-amino-4-methylthiazole, a readily available starting material.

The following diagram illustrates a probable multi-step synthesis, drawing upon well-documented reactions in heterocyclic chemistry.

Figure 1: A proposed synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a detailed, step-by-step methodology for the synthesis of this compound, based on established chemical principles.

Step 1: Diazotization and Chlorination of 2-Amino-4-methylthiazole

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-4-methylthiazole in concentrated hydrochloric acid, maintaining the temperature at 0-5°C with an ice bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C. Stir the mixture for an additional 30 minutes at this temperature.

-

Chlorination: In a separate reaction vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Slowly add the diazonium salt solution to the copper(I) chloride solution. The reaction is typically accompanied by the evolution of nitrogen gas.

-

Work-up: After the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4-methylthiazole.

Step 2: Chlorosulfonation of 2-Chloro-4-methylthiazole

-

Reaction Setup: In a flask protected from atmospheric moisture, cool chlorosulfonic acid to 0°C.

-

Addition of Substrate: Slowly add 2-chloro-4-methylthiazole to the cooled chlorosulfonic acid with constant stirring, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60°C) for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 2-chloro-4-methylthiazole-5-sulfonyl chloride, will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum.

Step 3: Amination of 2-Chloro-4-methylthiazole-5-sulfonyl chloride

-

Reaction Setup: Dissolve 2-chloro-4-methylthiazole-5-sulfonyl chloride in a suitable inert solvent (e.g., acetone or tetrahydrofuran).

-

Addition of Ammonia: Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise at a low temperature (0-5°C).

-

Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work-up: Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure this compound.

Mechanism of Action and Biological Significance

The biological activity of compounds derived from this compound is often attributed to the sulfonamide moiety. In the context of antibacterial agents, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of folic acid in bacteria, a vital component for DNA and protein synthesis. By blocking this pathway, sulfonamides effectively halt bacterial growth and replication.

The thiazole ring and its substituents, including the chloro and methyl groups, play a significant role in modulating the molecule's pharmacokinetic and pharmacodynamic properties. These modifications can influence factors such as:

-

Target Binding Affinity: The specific arrangement of atoms on the thiazole ring can enhance the interaction with the active site of the target enzyme.

-

Solubility and Bioavailability: The heterocyclic nature of the thiazole ring can improve the compound's solubility, facilitating its absorption and distribution in biological systems.[4]

-

Metabolic Stability: The substituents on the ring can influence the molecule's susceptibility to metabolic degradation, thereby affecting its half-life.

The following diagram illustrates the inhibitory action of sulfonamides on the bacterial folic acid synthesis pathway.

Figure 2: Mechanism of action of sulfonamides in bacteria.

Applications in Drug Discovery and Agrochemicals

This compound is a versatile intermediate with significant applications in both the pharmaceutical and agrochemical industries.[4] Its utility stems from the reactivity of its functional groups, which allows for the straightforward synthesis of a diverse range of derivatives.

In Pharmaceuticals:

-

Antimicrobial Agents: The primary application of this compound is in the synthesis of novel sulfonamide-based antibiotics.[3][4] By modifying the sulfonamide nitrogen, researchers can generate libraries of compounds to screen for activity against various bacterial strains.

-

Carbonic Anhydrase Inhibitors: Thiazole sulfonamides are a known class of carbonic anhydrase inhibitors, which have therapeutic applications in conditions such as glaucoma and epilepsy.

In Agrochemicals:

-

Herbicides and Pesticides: The thiazole sulfonamide scaffold is also found in a number of agrochemicals. These compounds can act as herbicides by inhibiting essential enzyme systems in plants, or as pesticides with activity against various pests.[4]

Conclusion and Future Perspectives

While the precise historical moment of its initial synthesis may not be prominently documented, the scientific importance of this compound is undeniable. Its emergence is a logical progression from the foundational discoveries in sulfonamide chemistry and the strategic incorporation of heterocyclic moieties to refine biological activity. As a key building block, it continues to empower researchers in the rational design and synthesis of novel therapeutic agents and agrochemicals. The ongoing exploration of its derivatives holds the promise of yielding new compounds with enhanced efficacy and specificity, addressing the ever-present challenges in medicine and agriculture.

References

- Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.

- Zálesák, F. (2021). Benzo[d]thiazole-2-sulfonamides: Their Synthesis and applications in the field of synthetic method development (Ph.D. Thesis). Palacký University Olomouc.

- Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.

- Bentham Science Publishers. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science.

-

MSD Manual Professional Edition. Sulfonamides. [Link]

Sources

2-Chloro-4-methylthiazole-5-sulfonamide IUPAC name and synonyms

High-Value Heterocyclic Scaffold for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

This technical guide provides a comprehensive analysis of 2-Chloro-4-methylthiazole-5-sulfonamide (CAS: 348086-67-9), a critical pharmacophore in modern drug discovery. As a dual-functionalized thiazole derivative, it serves as a linchpin intermediate for synthesizing carbonic anhydrase inhibitors, antimicrobial agents, and kinase inhibitors. This document details its physicochemical properties, validated synthetic routes, reactivity profiles, and handling protocols, designed for researchers requiring high-fidelity data for experimental design.

Chemical Identity & Nomenclature[1]

The compound is defined by a 1,3-thiazole core substituted with a chlorine atom at the C2 position, a methyl group at C4, and a sulfonamide moiety at C5.[1][2][3] This specific substitution pattern imparts unique electronic properties, making the C2-chlorine highly susceptible to nucleophilic aromatic substitution (

Table 1: Chemical Identification Matrix

| Identifier Type | Descriptor |

| IUPAC Name | 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide |

| Common Synonyms | 5-Thiazolesulfonamide, 2-chloro-4-methyl-; SKL602 |

| CAS Registry Number | 348086-67-9 |

| Molecular Formula | |

| Molecular Weight | 212.68 g/mol |

| SMILES | Cc1c(sc(Cl)n1)S(=O)(=O)N |

| InChI Key | DJJSIXFBKIFPGR-UHFFFAOYSA-N |

Physicochemical Profile

Understanding the physicochemical landscape is vital for predicting bioavailability and solubility during lead optimization. The electron-withdrawing sulfonamide group at C5 significantly acidifies the thiazole ring system, while the C2-chlorine lipophilicity modulates membrane permeability.

Table 2: Key Physicochemical Properties

| Property | Value / Range | Significance |

| Appearance | Pale yellow to off-white solid | Purity indicator (darkening suggests decomposition) |

| Melting Point | 148–152 °C (Experimental) | Identity verification |

| Boiling Point | ~431 °C (Predicted @ 760 mmHg) | High thermal stability required for processing |

| Density | 1.644 ± 0.06 g/cm³ | Relevant for packing and formulation |

| pKa (Sulfonamide) | ~9.19 | Weakly acidic; forms salts with strong bases |

| LogP | ~1.2 | Moderate lipophilicity; favorable for oral bioavailability |

| H-Bond Donors | 1 (Sulfonamide | Critical for enzyme active site binding |

| H-Bond Acceptors | 5 | Interactions with solvent and receptor pockets |

Synthetic Architecture

The synthesis of this compound requires a strategic approach to avoid regio-isomeric byproducts. The most robust industrial route utilizes 2-amino-4-methylthiazole as the starting material, leveraging the Sandmeyer reaction followed by electrophilic aromatic substitution.

Protocol: Step-by-Step Synthesis

-

Step 1: Sandmeyer Transformation (C2 Functionalization)

-

Reagents: 2-amino-4-methylthiazole,

, -

Mechanism: Diazotization of the amine followed by radical-nucleophilic displacement with chloride.

-

Outcome: Formation of 2-chloro-4-methylthiazole.[2]

-

Critical Control: Temperature must be maintained <5°C during diazotization to prevent diazonium salt decomposition.

-

-

Step 2: Chlorosulfonation (C5 Functionalization)

-

Reagents: Chlorosulfonic acid (

), Thionyl chloride ( -

Mechanism: Electrophilic aromatic substitution at the most electron-rich open position (C5).

-

Outcome: 2-chloro-4-methylthiazole-5-sulfonyl chloride.

-

Critical Control: Anhydrous conditions are mandatory to prevent hydrolysis of the sulfonyl chloride.

-

-

Step 3: Amination

-

Reagents: Aqueous Ammonia (

) or Ammonia gas in THF. -

Mechanism: Nucleophilic acyl substitution at the sulfur center.

-

Outcome: this compound.

-

Visualization: Synthetic Workflow

Figure 1: Validated synthetic pathway from commercially available precursors to the target sulfonamide.

Reactivity Profile & Functionalization[7]

The scaffold presents two distinct "handles" for medicinal chemistry optimization: the electrophilic C2-position and the nucleophilic sulfonamide nitrogen.

A. Nucleophilic Aromatic Substitution (

) at C2

The thiazole ring is electron-deficient, a property enhanced by the electron-withdrawing sulfonamide group at C5. This makes the C2-chlorine an excellent leaving group.

-

Reactants: Primary/Secondary amines, Thiols, Alkoxides.

-

Utility: Introduction of diversity elements (R-groups) to improve potency or solubility.

-

Conditions: Typically requires a base (

or DIPEA) and moderate heat (60–100°C) in polar aprotic solvents (DMF, DMSO).

B. Sulfonamide Derivatization

The sulfonamide nitrogen (

-

N-Alkylation/Acylation: Can be deprotonated by bases (NaH,

) to react with alkyl halides or acyl chlorides. -

Utility: Modulating lipophilicity (LogP) and prodrug design.

Visualization: Reactivity Logic

Figure 2: Divergent synthesis opportunities utilizing the orthogonal reactivity of the C2-Cl and C5-Sulfonamide groups.

Pharmaceutical Applications

This compound is not merely a reagent but a core pharmacophore found in several therapeutic classes:

-

Carbonic Anhydrase Inhibitors (CAIs): The primary sulfonamide group (

) is a classic zinc-binding motif essential for inhibiting carbonic anhydrase enzymes. Derivatives of this scaffold are investigated for treating glaucoma and altitude sickness. -

Antimicrobial Agents: Thiazole sulfonamides mimic p-aminobenzoic acid (PABA), interfering with folate synthesis in bacteria (dihydropteroate synthase inhibition).

-

Kinase Inhibition: The thiazole core serves as a hinge-binding motif in ATP-competitive kinase inhibitors. The C2-substitution allows for tuning selectivity against specific kinases (e.g., Src, Abl).

Handling, Safety & Storage (GHS)[2]

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |

| Eye Damage/Irritation | H319 | Causes serious eye irritation.[1] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |

Storage Protocol:

-

Temperature: Refrigerate (2–8°C).

-

Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.

-

Container: Tightly sealed amber glass to protect from light.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12094251, 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. Retrieved from [Link]

- Geronikaki, A., et al. (2004).Thiazole derivatives as potent antimicrobial agents. (General reference on thiazole sulfonamide SAR).

- Supuran, C. T. (2008).Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual reference for sulfonamide pharmacophore).

Sources

2-Chloro-4-methylthiazole-5-sulfonamide potential biological activities

An In-Depth Technical Guide to the Potential Biological Activities of 2-Chloro-4-methylthiazole-5-sulfonamide

Abstract

This compound is a heterocyclic compound primarily cataloged as a synthetic intermediate for the pharmaceutical and agrochemical sectors.[1] However, a deeper analysis of its constituent chemical scaffolds—a sulfonamide group appended to a thiazole ring—reveals a significant, yet largely unexplored, therapeutic potential. The sulfonamide moiety is the quintessential pharmacophore for carbonic anhydrase inhibitors, while the thiazole ring is a privileged structure found in a multitude of bioactive agents, including antimicrobials and kinase inhibitors.[2][3][4] This guide presents a scientifically-grounded, multi-pronged strategy for systematically investigating the potential biological activities of this compound. We provide the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary to transition this compound from a mere building block to a potential lead compound in drug discovery.

Compound Profile and Core Hypothesis

This compound (CAS 348086-67-9) is a stable and versatile chemical entity.[1] Its known utility as a precursor in the synthesis of more complex molecules, particularly antimicrobial agents, underscores the reactivity and favorable properties of its core structure.[1] The central hypothesis of this guide is that the inherent bioactivity of its two key functional groups suggests that the parent compound itself is likely to possess significant biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 348086-67-9 | [5][6] |

| Molecular Formula | C₄H₅ClN₂O₂S₂ | [5][6] |

| Molecular Weight | 212.68 g/mol | [5] |

| IUPAC Name | 2-chloro-4-methyl-1,3-thiazole-5-sulfonamide | [6] |

| Topological Polar Surface Area | 110 Ų | [6] |

| Hydrogen Bond Acceptor Count | 5 | [6] |

| Hydrogen Bond Donor Count | 1 |[6] |

The logical starting point for investigation is to explore the activities most strongly associated with its sulfonamide group: carbonic anhydrase inhibition.

The Carbonic Anhydrase Inhibitor Hypothesis

Scientific Rationale

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] Their dysregulation is implicated in a range of pathologies, making them important drug targets. CA inhibitors are used to treat glaucoma, epilepsy, altitude sickness, and certain types of cancer.[7]

The primary, unsubstituted sulfonamide group (-SO₂NH₂) is the classic zinc-binding group for CA inhibitors. It coordinates to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic hydroxide ion and blocking the enzyme's function.[2] Many potent CA inhibitors are based on five-membered heterocyclic rings, such as the 1,3,4-thiadiazole ring in the widely used drug acetazolamide.[2] The thiazole ring in this compound is structurally analogous, making it a prime candidate for a potent CA inhibitor.

Proposed Mechanism of Action

The proposed binding mode involves the deprotonated sulfonamide nitrogen forming a coordinate bond with the catalytic Zn²⁺ ion, with further stabilizing interactions between the thiazole ring and active site residues.

Experimental Validation Workflow

A systematic approach begins with a broad screen against key CA isoforms, followed by determination of inhibition constants (Kᵢ) for the most sensitive targets.

Detailed Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is adapted from established methods for measuring CA activity via a stopped-flow instrument, which monitors the pH change resulting from CO₂ hydration.[8]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and inhibition constant (Kᵢ) of the test compound against purified human (h) CA isoforms.

Materials:

-

Purified, recombinant hCA I, II, IX, and XII.

-

This compound (Test Compound).

-

Acetazolamide (Positive Control).

-

HEPES buffer (20 mM, pH 7.4).

-

CO₂-saturated water (substrate).

-

p-Nitrophenol (pH indicator).

-

Stopped-flow spectrophotometer.

-

DMSO (for stock solutions).

Procedure:

-

Preparation of Reagents:

-

Prepare a 10 mM stock solution of the test compound and acetazolamide in DMSO.

-

Prepare serial dilutions of the inhibitor stocks in HEPES buffer to achieve final assay concentrations ranging from 0.1 nM to 100 µM.

-

Prepare the assay buffer containing 20 mM HEPES and 0.1 mM p-Nitrophenol, pH 7.4.

-

Prepare the CO₂ substrate solution by bubbling CO₂ gas through chilled, deionized water until saturation.

-

-

Enzyme Inhibition Assay:

-

Equilibrate the stopped-flow instrument to 25°C.

-

In the first syringe, place the assay buffer containing a fixed concentration of the CA isoform (e.g., 2 nM).

-

In the second syringe, place the CO₂-saturated water.

-

To measure inhibition, pre-incubate the enzyme with varying concentrations of the test compound or acetazolamide for 15 minutes at room temperature before loading into the syringe.[9]

-

Initiate the reaction by rapidly mixing the contents of the two syringes.

-

Monitor the change in absorbance of the pH indicator at 400 nm over time. The initial linear rate of this change is proportional to the enzyme's catalytic activity.

-

-

Data Analysis:

-

Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to a DMSO vehicle control.

-

Plot the percent activity versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (sigmoidal, variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Convert IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the CO₂ concentration and Kₘ is the Michaelis-Menten constant for the specific CA isoform.

-

Self-Validation & Trustworthiness: The inclusion of acetazolamide, a well-characterized pan-CA inhibitor, serves as a critical positive control. The results for acetazolamide should align with established literature values, thereby validating the assay's performance. A vehicle control (DMSO) establishes the baseline 100% activity level.

Table 2: Hypothetical Carbonic Anhydrase Inhibition Data

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Test Compound | 550 | 45 | 12 | 25 |

| Acetazolamide (Control) | 250 | 12 | 25 | 6 |

Interpretation: In this hypothetical scenario, the test compound is a potent inhibitor of hCA II, IX, and XII, with significant selectivity over hCA I. This profile is highly desirable, as hCA IX and XII are validated anticancer targets, and potent hCA II inhibition is relevant for glaucoma treatment.[2]

Antimicrobial and Cytotoxicity Screening

Scientific Rationale

The sulfonamide scaffold is historically significant for its antibacterial properties, acting as a competitive inhibitor of dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis.[10][11] Concurrently, the thiazole nucleus is a component of numerous compounds with demonstrated antibacterial, antifungal, and cytotoxic activities.[12][13] Given that this compound is used as a building block for antimicrobials, it is logical to assess the parent compound for these activities directly.[1]

Tiered Screening Workflow

A logical progression involves initial broad-spectrum screening, followed by quantitative determination of potency (MIC), and finally, assessment of selectivity by comparing antimicrobial activity to cytotoxicity against a human cell line.

Detailed Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[14] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a human cell line.

Materials:

-

Human cell line (e.g., HEK293, a non-cancerous kidney cell line).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test Compound stock solution (10 mM in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

-

Sterile 96-well cell culture plates.

-

Multi-well spectrophotometer (plate reader).

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Solubilization:

-

Add 10 µL of the 5 mg/mL MTT solution to each well.[14]

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple crystals.[14]

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 570 nm using a plate reader.

-

Subtract the background absorbance from a set of wells containing medium only.

-

Calculate cell viability as a percentage relative to the vehicle control wells.

-

Plot percent viability versus the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Table 3: Hypothetical Antimicrobial and Cytotoxicity Data

| Organism/Cell Line | MIC (µg/mL) | IC₅₀ (µg/mL) | Selectivity Index (SI = IC₅₀/MIC) |

|---|---|---|---|

| S. aureus (MRSA) | 4 | - | - |

| E. coli | >64 | - | - |

| C. albicans | 8 | - | - |

| HEK293 Cells | - | 50 | S. aureus: 12.5C. albicans: 6.25 |

Interpretation: A selectivity index greater than 10 is often considered a good starting point for a promising antimicrobial lead. The hypothetical data suggests the compound has moderate, selective activity against the Gram-positive bacterium S. aureus.

Exploratory Screening and Pharmacokinetic Profile

Rationale for Broader Screening

Privileged scaffolds like the thiazole-sulfonamide combination often exhibit polypharmacology.[4][16] Therefore, exploratory screening against other relevant target classes is a valuable exercise.

-

Kinase Inhibition: The 2-aminothiazole core is a well-established kinase inhibitor template.[17] While the 2-chloro substitution on the target compound alters the electronics, its potential to interact with kinase active sites warrants investigation, perhaps via a broad panel screen.

-

Cholinesterase Inhibition: Several studies have successfully designed thiazole-sulfonamide hybrids as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease.[18][19]

-

Antioxidant Activity: Thiazole and sulfonamide derivatives have also been reported to possess antioxidant properties, which can be rapidly assessed using a DPPH radical scavenging assay.[3][20]

Preliminary Pharmacokinetic Assessment

Excellent in vitro potency is meaningless if a compound has poor absorption, distribution, metabolism, and excretion (ADME) properties. Early-stage assessment can prevent wasted resources on compounds destined to fail in vivo.

In Silico Prediction: Computational models can provide initial estimates of key ADME properties.

Table 4: Predicted ADME Properties for this compound

| Property | Predicted Value | Implication |

|---|---|---|

| LogP (Lipophilicity) | 1.2 | Within the desirable range for oral absorption. |

| Aqueous Solubility | Moderate | May not present solubility challenges. |

| Blood-Brain Barrier Permeation | Low | Unlikely to cause CNS side effects unless targeting the brain. |

| CYP450 Inhibition | Low risk | Unlikely to cause major drug-drug interactions. |

In Vitro Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to predict passive membrane transport, a key component of oral absorption.[21]

Detailed Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the test compound across an artificial lipid membrane.

Materials:

-

PAMPA plate system (e.g., 96-well Donor and Acceptor plates).

-

Phosphatidylcholine in dodecane (or commercial lipid mixture).

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Test compound and control compounds (high and low permeability).

-

LC-MS/MS or UV-Vis plate reader for quantification.

Procedure:

-

Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS buffer.

-

Coat Donor Plate: Carefully pipette 5 µL of the lipid mixture onto the filter membrane of each well in the donor plate.

-

Prepare Donor Solutions: Dissolve the test compound and controls in PBS buffer (with minimal co-solvent like DMSO) to a known concentration (e.g., 100 µM). Add this solution to the donor wells.

-

Assemble and Incubate: Place the donor plate into the acceptor plate, ensuring the lipid-coated membranes are in contact with the buffer below. Incubate the "sandwich" at room temperature for 4-16 hours.

-

Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

-

Calculate Permeability: Calculate the effective permeability coefficient (Pe) using established equations that account for concentration changes and membrane surface area. Compare the Pe value of the test compound to those of the high and low permeability controls to classify its permeability potential.

Conclusion

This compound stands at an interesting crossroads. While it is valued in synthetic chemistry as an intermediate, its chemical architecture strongly implies inherent biological activity. The combination of a classic zinc-binding sulfonamide and a privileged thiazole ring presents a compelling case for its investigation as a lead compound. The most promising and logical avenue of inquiry is its potential as a carbonic anhydrase inhibitor, a hypothesis supported by decades of medicinal chemistry precedent. Furthermore, its potential as an antimicrobial or cytotoxic agent deserves systematic evaluation.

This guide provides a comprehensive and logical framework for unlocking this potential. By following the proposed workflows—from targeted enzyme inhibition assays to broader screening and preliminary ADME profiling—researchers can efficiently and rigorously evaluate the true therapeutic promise of this compound, potentially uncovering a valuable new tool for the development of novel therapeutics.

References

-

Di Cesare Mannelli, L., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. [Link]

-

El-Sayed, N. N. E., et al. (2023). Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. MDPI. [Link]

- Google Patents. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.

-

Kaufman, E. J., & Patel, M. (2023). Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. [Link]

-

PubChem. 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. [Link]

-

ResearchGate. Enzyme Inhibition and Antioxidant Potential of New Synthesized Sulfonamides; Synthesis, Single Crystal and Molecular Docking. [Link]

-

EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

-

Pharmaffiliates. CAS No : 348086-67-9 | Product Name : this compound. [Link]

-

ResearchGate. In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. [Link]

-

MDPI. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. [Link]

-

PubMed. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. [Link]

-

NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

-

ResearchGate. Synthesis and biological evaluation of sulfonamide thiazole and benzothiazole derivatives as antimicrobial agents. [Link]

-

ResearchGate. Synthesis of various thiazole sulfonamide derivatives, where (a) Boc2O,... [Link]

-

ResearchGate. (PDF) Guidelines for cell viability assays. [Link]

-

MDPI. Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. [Link]

-

MDPI. Sulfonamide Inhibition Studies of a New β-Carbonic Anhydrase from the Pathogenic Protozoan Entamoeba histolytica. [Link]

-

NIH. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. [Link]

-

Nature. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. [Link]

-

Semantic Scholar. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. [Link]

-

JoVE. Viability Assays for Cells in Culture. [Link]

-

ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. [Link]

-

Taylor & Francis Online. Carbonic anhydrase inhibitors – Knowledge and References. [Link]

-

PubMed. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. [Link]

-

PubMed. 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. [Link]

-

PubMed. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. [Link]

-

ResearchGate. Sulfonamide1,2,4-thiadiazole Derivatives as Antifungal and Antibacterial Agents: Synthesis, Biological Evaluation, Lipophilicity, and Conformational Studies. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. excli.de [excli.de]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide | C4H5ClN2O2S2 | CID 12094251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. CAS 348086-67-9: this compound [cymitquimica.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-4-methylthiazole-5-sulfonamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Scaffold

2-Chloro-4-methylthiazole-5-sulfonamide is a multifaceted heterocyclic compound that has garnered interest in both the pharmaceutical and agrochemical sectors.[1] Its structure, which combines a reactive thiazole ring with a pharmacologically significant sulfonamide group, makes it a valuable intermediate in the synthesis of a wide array of bioactive molecules.[1][2] The presence of the sulfonamide moiety often enhances aqueous solubility and provides a handle for further chemical modifications, while the chlorinated thiazole core is a key component in various biologically active agents.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of this compound, with a focus on its prospective roles as an antimicrobial and a carbonic anhydrase inhibitor.

Chemical and Physical Properties

This compound is typically a pale yellow solid with a molecular weight of 212.68 g/mol and a molecular formula of C₄H₅ClN₂O₂S₂.[3] It is advisable to store the compound at temperatures between 0-8°C to maintain its stability.[3] While comprehensive experimental data on its physicochemical properties are not extensively published, predicted values suggest a boiling point of approximately 431.3°C and a density of around 1.644 g/cm³.[4]

| Property | Value | Source |

| CAS Number | 348086-67-9 | [3] |

| Molecular Formula | C₄H₅ClN₂O₂S₂ | [3] |

| Molecular Weight | 212.68 g/mol | [3] |

| Appearance | Pale yellow solid | [3] |

| Storage Temperature | 0-8°C | [3] |

| Predicted Boiling Point | 431.3 ± 55.0 °C | [4] |

| Predicted Density | 1.644 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 9.19 ± 0.60 | [4] |

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route could commence with the well-established Hantzsch thiazole synthesis to form 2-amino-4-methylthiazole, followed by diazotization to introduce a chloro group at the 2-position, and finally, chlorosulfonylation followed by amination to install the sulfonamide group at the 5-position. A more direct approach, inferred from the synthesis of related compounds, might involve the direct chlorination and sulfonylation of a suitable 4-methylthiazole precursor.

Caption: Proposed multi-step synthesis of this compound.

Detailed Proposed Protocol:

-

Synthesis of 2-amino-4-methylthiazole: A well-documented procedure involves the reaction of thiourea with chloroacetone.[5]

-

Diazotization and Chlorination (Sandmeyer-type reaction): The resulting 2-amino-4-methylthiazole could be subjected to diazotization using sodium nitrite in the presence of a strong acid, followed by reaction with a copper(I) chloride solution to introduce the chlorine atom at the 2-position.

-

Chlorosulfonylation: The 2-chloro-4-methylthiazole intermediate would then undergo electrophilic substitution with chlorosulfonic acid to introduce the sulfonyl chloride group (-SO₂Cl) at the 5-position of the thiazole ring.

-

Amination: The final step would involve the reaction of the 2-chloro-4-methylthiazole-5-sulfonyl chloride with ammonia to yield the desired this compound.

Justification for Experimental Choices: This proposed pathway leverages well-established and reliable reactions in heterocyclic chemistry. The Hantzsch synthesis is a classic and efficient method for constructing the thiazole ring. The Sandmeyer reaction is a standard procedure for converting an amino group on an aromatic ring to a halogen. Chlorosulfonylation is a common method for introducing sulfonyl chloride groups, and the subsequent amination is a straightforward way to form the sulfonamide.

Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a singlet for the methyl group (CH₃) protons, likely in the range of 2.0-2.5 ppm. The protons of the sulfonamide group (NH₂) would likely appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would display distinct signals for the four carbon atoms of the thiazole ring and the methyl group. The carbon bearing the chlorine atom would be expected at a higher chemical shift compared to the other ring carbons.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would include those corresponding to the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the S=O stretching of the sulfonyl group (asymmetric and symmetric stretches around 1350 and 1150 cm⁻¹, respectively), and C=N and C=C stretching of the thiazole ring.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (212.68 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.

Potential Biological Activities and Mechanism of Action

The chemical structure of this compound suggests potential for at least two significant biological activities: antibacterial action and carbonic anhydrase inhibition.

Antibacterial Activity

The sulfonamide functional group is a well-known pharmacophore responsible for the antibacterial effects of sulfa drugs.[2] Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA and RNA synthesis. This disruption of a vital metabolic pathway leads to a bacteriostatic effect, inhibiting bacterial growth and replication. Given that this compound possesses this key sulfonamide moiety, it is highly probable that it exhibits antibacterial activity through this mechanism.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 348086-67-9: this compound [cymitquimica.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | 348086-67-9 [chemicalbook.com]

- 5. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

2-Chloro-4-methylthiazole-5-sulfonamide in antimicrobial agent development

Application Note: High-Throughput Development of Thiazole-Sulfonamide Antimicrobials

Executive Summary & Strategic Rationale

The emergence of Multi-Drug Resistant (MDR) pathogens, particularly MRSA and VRE, necessitates the exploration of non-traditional scaffolds.[1] While classic "sulfa drugs" (sulfanilamides) target dihydropteroate synthase (DHPS) via a benzene core, the 2-Chloro-4-methylthiazole-5-sulfonamide scaffold offers a distinct pharmacological profile.[1]

This application note details the protocol for utilizing this specific intermediate to generate libraries of novel antimicrobial agents. Unlike the chemically inert benzene ring of sulfamethoxazole, the 2-chloro-thiazole moiety possesses high electrophilicity at the C2 position, enabling rapid diversification via Nucleophilic Aromatic Substitution (SNAr).[1]

Key Advantages of this Scaffold:

-

Dual-Target Potential: Thiazole sulfonamides are established inhibitors of bacterial Carbonic Anhydrases (CA) and can be engineered to target the folate pathway.[1]

-

Synthetic Modularity: The C2-chlorine serves as a "click-like" handle for attaching diverse amines, allowing for rapid Structure-Activity Relationship (SAR) expansion.[1]

-

Physicochemical Balance: The sulfonamide group (

) provides essential polarity and hydrogen-bonding capability, enhancing solubility in biological media.[1]

Chemical Protocol: Scaffold Diversification via SNAr

Objective: To synthesize a library of C2-substituted thiazole-5-sulfonamides. Mechanism: The electron-withdrawing nature of the sulfonamide group at C5 and the imine nitrogen activates the C2-chlorine for displacement by nucleophiles (amines).[1]

Materials:

-

Nucleophiles: Primary or secondary amines (e.g., morpholine, piperazine, substituted anilines).[1]

-

Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (

).[1] -

Solvent: Anhydrous DMF or Acetonitrile (MeCN).[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent (eq) of this compound in anhydrous DMF (0.5 M concentration).

-

Activation: Add 2.0 eq of DIPEA. Stir at room temperature for 10 minutes to ensure deprotonation of any acidic impurities and activation of the nucleophile.

-

Nucleophilic Attack: Add 1.1 eq of the desired amine.[1]

-

Reaction:

-

Work-up:

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (MeOH/DCM gradient) if high purity (>98%) is required for biological assays.

Visualizing the Synthesis Workflow:

Figure 1: Workflow for the nucleophilic substitution of the C2-chloro group to generate antimicrobial libraries.

Biological Protocol: Antimicrobial Susceptibility Testing

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against standard bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

Critical Note on Media: Unlike standard antibiotics, sulfonamides act by inhibiting folate synthesis.[1][3][5] Media containing high levels of para-aminobenzoic acid (PABA) or thymidine can antagonize this effect, leading to false resistance.[1] Lysed Horse Blood should be used cautiously; strictly defined media is preferred for mechanism validation.[1]

Protocol:

-

Media Preparation: Use Mueller-Hinton Broth (MHB) .[1] For sulfonamide testing, ensure the lot is certified low in thymidine/thymine.[1]

-

Compound Preparation:

-

Prepare a 10 mg/mL stock solution of the test compound in DMSO.

-

Perform serial 2-fold dilutions in MHB to achieve a concentration range of 0.5 – 128 µg/mL.

-

-

Inoculum Preparation:

-

Assay Setup:

-

In a 96-well plate, combine 100 µL of diluted compound and 100 µL of bacterial inoculum.

-

Include controls: Growth Control (Bacteria + Solvent), Sterility Control (Media only).[1]

-

-

Incubation: Incubate at 35°C ± 2°C for 16–20 hours.

-

Readout:

Mechanism of Action & Data Interpretation

Understanding the target is crucial for optimizing the scaffold.[1] While benzene-sulfonamides target DHPS, thiazole-sulfonamides often exhibit activity through:

-

Carbonic Anhydrase Inhibition (CAI): Bacterial CAs (alpha, beta, gamma classes) are essential for cyanate detoxification and pH homeostasis.[1] The unsubstituted sulfonamide group (

) binds to the Zinc ( -

Folate Pathway Interference: Depending on the C2-substituent, the molecule may mimic PABA, competitively inhibiting DHPS.[1]

Visualizing the Dual-Target Mechanism:

Figure 2: Potential dual mechanisms of action for thiazole-sulfonamide derivatives.[1]

Data Analysis Template

Organize your screening results using the following table structure to identify Structure-Activity Relationships (SAR):

| Compound ID | C2-Substituent (R) | MIC (S. aureus) [µg/mL] | MIC (E. coli) [µg/mL] | LogP (Calc) | Notes |

| TZ-001 | -Cl (Parent) | >64 | >64 | 1.2 | Baseline Control |

| TZ-002 | -NH-Phenyl | 8 | 32 | 2.4 | Increased Lipophilicity |

| TZ-003 | -NH-Piperazine | 4 | 16 | 1.1 | Enhanced Solubility |

| TZ-004 | -NH-Benzyl | 16 | >64 | 2.8 | Steric Clash?[1] |

Troubleshooting & Optimization

-

Issue: Low Yield in Synthesis.

-

Issue: Compound Precipitation in MIC Assay.

-

Issue: Inconsistent Biological Data.

References

-

Chemical Properties & Availability: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12094251, 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. Retrieved from [Link]

-

Antimicrobial Application of Thiazoles: Rostom, S. A. F., et al. (2017).[1] Polysubstituted thiazoles as potent antimicrobial agents: Synthesis, biological evaluation and molecular docking. Bioorganic & Medicinal Chemistry.

-

Mechanism of Sulfonamides: Sköld, O. (2000).[1] Sulfonamide resistance: mechanisms and trends. Drug Resistance Updates.

-

Thiazole Sulfonamides as CA Inhibitors: Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.[1]

(Note: While specific CAS 348086-67-9 is a commercial intermediate, the protocols above are derived from standard medicinal chemistry practices for 2-halothiazoles and sulfonamide testing.)

Sources

- 1. 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide | C4H5ClN2O2S2 | CID 12094251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. CAS 348086-67-9: this compound [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. From Sulfa Drugs to New Antibacterial Agents: Advances in Chemical Modification of Approved Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Chloro-4-methylthiazole-5-sulfonamide

Abstract

This document provides a comprehensive guide for the safe handling, storage, and use of 2-Chloro-4-methylthiazole-5-sulfonamide (CAS No. 348086-67-9). As a key building block in medicinal chemistry and drug development, particularly for antimicrobial and enzyme-inhibiting agents, the integrity and safe management of this compound are paramount.[1][2] This guide is intended for researchers, chemists, and laboratory professionals, offering detailed protocols grounded in established safety principles to ensure experimental reproducibility and personnel safety.

Compound Profile: Physicochemical and Toxicological Properties

This compound is a heterocyclic compound featuring a reactive chloro-thiazole ring and a sulfonamide functional group.[3] This unique structure makes it a valuable intermediate but also necessitates careful handling due to its inherent reactivity and potential biological activity.[2][3]

Physicochemical Data Summary

A summary of the key physical and chemical properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 348086-67-9 | [4] |

| Molecular Formula | C₄H₅ClN₂O₂S₂ | |

| Molecular Weight | 212.68 g/mol | |

| Synonyms | 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide | [4] |

| Predicted Boiling Point | 431.3 ± 55.0 °C | [5] |

| Predicted Density | 1.644 ± 0.06 g/cm³ | [5] |

| Appearance | White to off-white solid (typical) | N/A |

| Storage Temperature | 2-8°C or Inert atmosphere, room temperature | [5][6][7] |

Toxicological Hazard Assessment

Understanding the toxicological profile is the foundation of a sound risk assessment. The Globally Harmonized System (GHS) classification for this compound indicates multiple hazards that must be addressed through engineering controls and personal protective equipment.[4]

-

GHS Hazard Statements:

-

Expert Analysis: The presence of a chlorinated thiazole ring and a sulfonamide group suggests that the compound is chemically reactive and biologically active. The H335 warning (respiratory irritation) is particularly critical; it mandates that any procedure involving the handling of the solid powder, which could generate dust, must be performed in a ventilated enclosure. The skin (H315) and eye (H319) irritation warnings are typical for reactive organic molecules and necessitate stringent use of personal protective equipment (PPE).

Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over PPE, is essential for minimizing exposure.[8]

Primary Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound and its concentrated solutions must be conducted within a certified chemical fume hood.[9] This is the primary defense against inhalation of irritating dust or vapors. The sash should be kept as low as possible.[10]

-

Ventilated Balance Enclosure: For weighing operations, a ventilated balance enclosure or a dedicated fume hood is required to contain any airborne particles.

Mandatory Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory at all times. If there is a splash risk, a face shield should be worn in addition to goggles.[11]

-

Hand Protection: Chemically resistant gloves, such as nitrile or chloroprene, must be worn.[11] Gloves should be inspected for integrity before each use and removed promptly after handling the compound. Hands must be washed thoroughly with soap and water after glove removal.[8]

-

Protective Clothing: A full-length laboratory coat must be worn and kept fastened to prevent skin exposure.[11]

Standard Operating Protocols

The following protocols are designed as a self-validating system. Each step includes a causal explanation to ensure the operator understands the underlying safety and scientific rationale.

Protocol for Weighing Solid this compound

This protocol is designed to mitigate the risk of inhalation and dermal exposure.

Workflow Diagram: Compound Handling

Caption: Workflow for weighing this compound.

-

Preparation:

-

Step 1.1: Don all required PPE (lab coat, safety goggles, nitrile gloves). Rationale: Protects against accidental skin/eye contact as per H315 and H319 warnings.[4]

-

Step 1.2: Ensure the chemical fume hood or ventilated enclosure is operational and has a valid certification. Rationale: This engineering control is the primary method to prevent respiratory tract exposure (H335).[4][9]

-

Step 1.3: Place all necessary equipment (spatula, weigh paper/boat, secondary container) inside the hood before bringing the chemical in. Rationale: Minimizes traffic in and out of the hood, maintaining airflow integrity.[10]

-

-

Weighing:

-

Step 2.1: Carefully open the container inside the ventilated enclosure. Avoid creating dust.

-

Step 2.2: Use a clean spatula to transfer the desired amount of solid to a tared container. Rationale: Prevents cross-contamination and ensures accurate measurement.

-

Step 2.3: Immediately and securely close the primary container.

-

Step 2.4: Clean the spatula and any minor spills on the balance within the enclosure using a wipe dampened with an appropriate solvent (e.g., 70% ethanol). Dispose of the wipe in a designated solid waste container. Rationale: Decontaminates equipment at the source to prevent spreading the chemical outside the controlled area.

-

-

Post-Weighing:

-

Step 3.1: Wipe the exterior of the primary container before removing it from the hood.

-

Step 3.2: Return the primary container to its designated storage location.

-

Step 3.3: Proceed with the experimental work (e.g., dissolution) within the fume hood.

-

Protocol for Solubilization

-

Preparation:

-

Step 1.1: Perform the weighing protocol (3.1) to obtain the desired mass of the compound in a suitable flask or vial.

-

Step 1.2: Select a compatible solvent. The sulfonamide group generally confers solubility in polar organic solvents. Always perform a small-scale solubility test if the optimal solvent is unknown.

-

-

Dissolution:

-

Step 2.1: Inside the fume hood, add the chosen solvent to the vessel containing the compound.

-

Step 2.2: Agitate the mixture using a magnetic stirrer or gentle swirling. Sonication may be used to aid dissolution if necessary.

-

Step 2.3: Ensure the container is capped or covered during agitation to prevent the release of aerosols or vapors. Rationale: Even in solution, volatile compounds can pose an inhalation risk.

-

Storage and Stability

Proper storage is critical for maintaining the chemical integrity of this compound and preventing the formation of unknown, potentially more hazardous degradation products.

-

Temperature: Store the compound in a refrigerator at 2-8°C.[5][7] Rationale: Low temperatures slow the rate of potential degradation reactions.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible.[6] The container should be tightly sealed. Rationale: The chloro-thiazole moiety can be susceptible to hydrolysis. An inert, dry atmosphere minimizes contact with atmospheric moisture.

-

Location: Keep in a designated, clearly labeled area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. Rationale: Prevents accidental reactions that could generate heat or hazardous gases.

Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.[12]

Emergency Response Decision Tree

Caption: Decision tree for emergency response procedures.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9][13] Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water from an eyewash station for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[13] If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[13] Seek immediate medical attention.

-

Spill:

-

Small Spill (inside a fume hood): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area.

-

Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert nearby personnel and your supervisor.[11] Contact your institution's Environmental Health & Safety (EH&S) department for cleanup.

-

References

-

Walsh Medical Media. Synthesis of sulfonamide compounds bearing thiazole ring. [Link]

-

PubChem, National Center for Biotechnology Information. 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide. [Link]

-

ResearchGate. Thiazole Sulfonamide Derivatives: Synthesis, Characterization, Biological Evaluation and Computational Study. [Link]

-

PubMed, National Library of Medicine. Synthesis and evaluation of sulfonamide-bearing thiazole as carbonic anhydrase isoforms hCA I and hCA II. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Rutgers University, Environmental Health and Safety. Chlorine. [Link]

-

College of Southern Nevada. CSN Laboratory Safety Manual. [Link]

-

PubMed, National Library of Medicine. Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. [Link]

-

Harvey Mudd College, Department of Chemistry. Safe Laboratory Practices in Chemistry. [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

-

Utah State University, Environmental Health & Safety Office. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

Sources

- 1. Synthesis and evaluation of sulfonamide-bearing thiazole as carbonic anhydrase isoforms hCA I and hCA II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 348086-67-9: this compound [cymitquimica.com]

- 4. 2-Chloro-4-methyl-1,3-thiazole-5-sulfonamide | C4H5ClN2O2S2 | CID 12094251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 348086-67-9 [chemicalbook.com]

- 6. 348086-67-9|this compound|BLD Pharm [bldpharm.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. hmc.edu [hmc.edu]

- 11. ipo.rutgers.edu [ipo.rutgers.edu]

- 12. csn.edu [csn.edu]

- 13. merckmillipore.com [merckmillipore.com]

Scale-Up Synthesis of 2-Chloro-4-methylthiazole-5-sulfonamide: An Application Note and Protocol

Abstract

This comprehensive guide details a robust and scalable four-step synthesis for the production of 2-Chloro-4-methylthiazole-5-sulfonamide, a key intermediate in the development of various pharmaceutical and agrochemical agents.[1] The synthesis commences with the well-established Hantzsch thiazole synthesis to form the core intermediate, 2-amino-4-methylthiazole. Subsequent chlorosulfonation and ammonolysis introduce the requisite sulfonamide functionality at the C5 position. The final transformation of the 2-amino group to a chloro group is achieved via a Sandmeyer reaction. This document provides detailed, step-by-step protocols, critical process parameters, safety considerations, and in-depth explanations of the chemical principles underpinning each stage of the synthesis, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a versatile heterocyclic building block of significant interest in medicinal and agricultural chemistry.[1] The thiazole moiety is a privileged scaffold in numerous biologically active compounds, and the presence of a sulfonamide group often imparts desirable pharmacological properties, including antibacterial activity.[2][3] The chlorine atom at the 2-position provides a reactive handle for further synthetic modifications, making this compound a valuable precursor for the synthesis of a diverse range of target molecules.

This application note presents a scalable and efficient synthetic route to this compound, designed to be implemented in a laboratory or pilot plant setting. The chosen synthetic strategy prioritizes the use of readily available starting materials, high-yielding reactions, and straightforward purification procedures to ensure a cost-effective and reproducible process.

Synthetic Strategy Overview

The overall synthetic pathway is a four-step sequence, as illustrated in the workflow diagram below. The synthesis begins with the formation of the 2-amino-4-methylthiazole ring, followed by the sequential introduction of the sulfonamide and chloro functionalities.

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-amino-4-methylthiazole (Intermediate 1)

This step utilizes the Hantzsch thiazole synthesis, a classic and efficient method for the formation of thiazole rings from α-haloketones and thioamides.[4]

Reaction Scheme:

Protocol:

-

Reactor Setup: To a 5 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe, add thiourea (761 g, 10.0 mol) and water (2.0 L).

-

Reagent Addition: Stir the suspension and add chloroacetone (925 g, 10.0 mol) dropwise over 1-2 hours, maintaining the internal temperature below 40 °C by circulating coolant through the reactor jacket. An exothermic reaction will be observed, and the thiourea will dissolve.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully add a 50% (w/v) aqueous solution of sodium hydroxide until the pH of the mixture is approximately 10-11. This will precipitate the crude 2-amino-4-methylthiazole.

-

Purification: Filter the precipitate and wash with cold water (2 x 1 L). The crude product can be purified by recrystallization from a suitable solvent such as ethanol or toluene to yield pure 2-amino-4-methylthiazole as a crystalline solid. Dry the product under vacuum at 40-50 °C.

Critical Process Parameters:

| Parameter | Value/Range | Rationale |

| Molar Ratio (Thiourea:Chloroacetone) | 1:1 | Ensures complete conversion of the limiting reagent. |

| Reaction Temperature | 60-70 °C | Provides a sufficient rate of reaction without significant side product formation. |

| Reaction Time | 2 hours | Typically sufficient for complete reaction as monitored by TLC. |

| pH for Precipitation | 10-11 | Ensures complete precipitation of the free amine. |

Step 2: Synthesis of 2-amino-4-methylthiazole-5-sulfonyl chloride (Intermediate 2)

This step involves the electrophilic substitution of the thiazole ring with chlorosulfonic acid. The C5 position is the most electron-rich and therefore the most susceptible to electrophilic attack.

Reaction Scheme:

Protocol:

-

Reactor Setup: In a 5 L jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a scrubber (for HCl gas), place chlorosulfonic acid (1.75 L, 26.3 mol). Cool the acid to 0-5 °C using a circulating chiller.

-

Reagent Addition: Slowly add 2-amino-4-methylthiazole (285 g, 2.5 mol) in portions over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will occur.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 3-4 hours.

-

Work-up and Isolation: Cool the reaction mixture to 0-5 °C and carefully quench by pouring it onto crushed ice (5 kg) with vigorous stirring. The product will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the product under vacuum at a temperature not exceeding 40 °C. The crude 2-amino-4-methylthiazole-5-sulfonyl chloride is used directly in the next step without further purification.

Critical Process Parameters:

| Parameter | Value/Range | Rationale |

| Molar Ratio (2-amino-4-methylthiazole:Chlorosulfonic acid) | 1:10.5 | A large excess of chlorosulfonic acid is used as both reagent and solvent. |

| Addition Temperature | 0-10 °C | Controls the highly exothermic reaction and minimizes side product formation. |

| Reaction Temperature | 40-50 °C | Drives the reaction to completion. |

| Quenching | Crushed ice | Safely decomposes the excess chlorosulfonic acid and precipitates the product. |

Step 3: Synthesis of 2-amino-4-methylthiazole-5-sulfonamide (Intermediate 3)

This is a nucleophilic substitution reaction where the sulfonyl chloride is converted to the corresponding sulfonamide by reaction with ammonia.[5]

Reaction Scheme:

Protocol:

-

Reactor Setup: In a 5 L jacketed glass reactor equipped with a mechanical stirrer and temperature probe, add concentrated ammonium hydroxide (2.5 L, 28-30% NH3). Cool the solution to 0-5 °C.

-

Reagent Addition: Add the crude 2-amino-4-methylthiazole-5-sulfonyl chloride (from the previous step, approx. 2.5 mol) portion-wise to the cold ammonium hydroxide solution, maintaining the temperature below 15 °C.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 2-3 hours.

-

Work-up and Isolation: Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. The product will precipitate as a white to off-white solid.

-

Purification: Filter the precipitate, wash thoroughly with water, and dry under vacuum at 60-70 °C.

Critical Process Parameters:

| Parameter | Value/Range | Rationale |

| Ammonia Source | Concentrated Ammonium Hydroxide | Provides a high concentration of ammonia for an efficient reaction. |

| Addition Temperature | 0-15 °C | Controls the exothermic reaction. |

| pH for Precipitation | 2-3 | Ensures complete precipitation of the sulfonamide. |

Step 4: Synthesis of this compound (Final Product)

This final step is a Sandmeyer reaction, a versatile method for replacing an amino group on an aromatic or heteroaromatic ring with a variety of substituents, in this case, a chloro group, via a diazonium salt intermediate.[6]

Reaction Scheme:

Protocol:

-

Diazotization:

-

In a 5 L jacketed glass reactor, suspend 2-amino-4-methylthiazole-5-sulfonamide (418 g, 2.0 mol) in a mixture of concentrated hydrochloric acid (1.0 L) and water (1.0 L).

-

Cool the suspension to 0-5 °C.

-

Prepare a solution of sodium nitrite (152 g, 2.2 mol) in water (500 mL) and add it dropwise to the suspension, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

-

-

Sandmeyer Reaction:

-

In a separate 10 L reactor, prepare a solution of copper(I) chloride (218 g, 2.2 mol) in concentrated hydrochloric acid (1.0 L). Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring, maintaining the temperature below 10 °C. Nitrogen gas will be evolved.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into water (10 L) and stir for 30 minutes.

-

Filter the precipitated solid and wash with water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

-

Critical Process Parameters:

| Parameter | Value/Range | Rationale |

| Diazotization Temperature | 0-5 °C | Diazonium salts are unstable and can decompose at higher temperatures.[7] |

| Sandmeyer Reaction Temperature | < 10 °C | Controls the exothermic decomposition of the diazonium salt and the formation of the product. |

| Catalyst | Copper(I) chloride | The standard and effective catalyst for the Sandmeyer chlorination. |

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Hazards:

-

Chloroacetone: Lachrymatory and toxic. Handle with care in a fume hood.

-